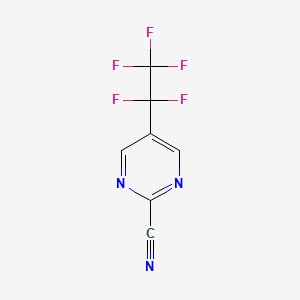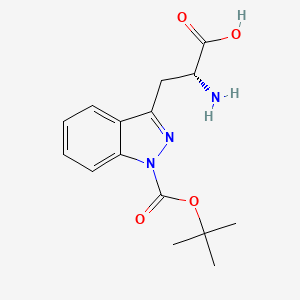
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The indazole ring can be introduced through various synthetic routes, including cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is explored for its potential as a drug candidate. The indazole ring is a common motif in many pharmaceuticals, and this compound can be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
The uniqueness of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid lies in its combination of the indazole ring and the Boc protecting group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-12-7-5-4-6-9(12)11(17-18)8-10(16)13(19)20/h4-7,10H,8,16H2,1-3H3,(H,19,20)/t10-/m1/s1 |
Clave InChI |
WSGNRIYLPIOQFH-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@H](C(=O)O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



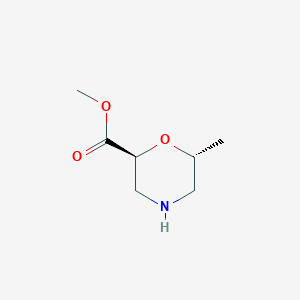
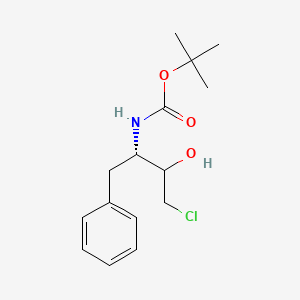
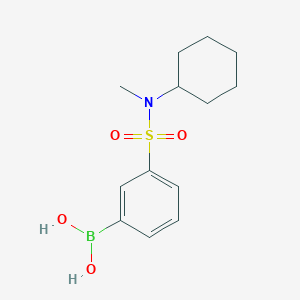
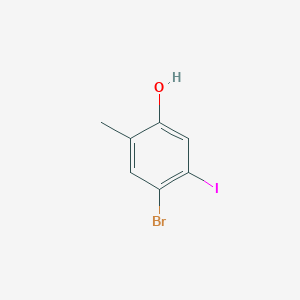
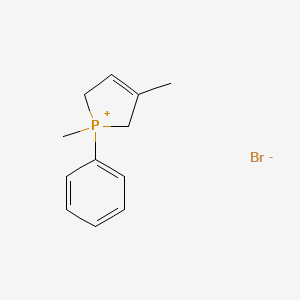

![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)




